2-(3-bromophenoxy)ethyl phenylcarbamate
Description
Properties
IUPAC Name |
2-(3-bromophenoxy)ethyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-12-5-4-8-14(11-12)19-9-10-20-15(18)17-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBBSJUKSAPDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of 2-(3-bromophenoxy)ethyl phenylcarbamate, highlighting differences in substituents, physicochemical properties, and biological activities:
Key Observations :
- Lipophilicity Trends : The tert-butyl N-methyl derivative (XLogP3 = 3.8) is more lipophilic than the parent compound, likely due to the hydrophobic tert-butyl group .
- Biological Activity : Piperidine-containing analogs (e.g., compound 12) exhibit potent enzyme inhibition, attributed to interactions with cholinesterase active sites . In contrast, desmedipham’s herbicidal activity stems from its ability to block photosynthetic electron transport .
- Toxicity : Propargyl- and iodine-substituted analogs (e.g., 2-(3-iodoprop-2-yn-1-yloxy)ethyl phenylcarbamate) are flagged for hazardous properties, possibly due to reactive alkyne or halogen groups .
Pharmacological and Toxicological Profiles
- Enzyme Inhibition: Piperidine-phenylcarbamates (e.g., compound 12) demonstrated dual inhibition of butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B), with IC₅₀ values in the nanomolar range, making them candidates for neurodegenerative disease therapy .
- Cardiovascular Effects : Alkyl-substituted phenylcarbamates (methyl to butyl) showed β-antiadrenergic activity, with propyl/butyl derivatives exhibiting superior vasodilation in guinea pig atria (13.6% heart rate reduction at 1 µM) .
Q & A
Q. What are the established synthetic routes for 2-(3-bromophenoxy)ethyl phenylcarbamate, and how do reaction conditions influence yield?
The synthesis typically involves forming the carbamate linkage between a bromophenoxy ethyl intermediate and phenyl isocyanate. A key intermediate, 2-(3-bromophenoxy)ethanol , can be synthesized via nucleophilic substitution between 3-bromophenol and ethyl bromoacetate in methanol under reflux with potassium carbonate as a base . Subsequent reaction with phenyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine, yields the carbamate. Reaction parameters like solvent polarity (methanol vs. dichloromethane), temperature (room temperature vs. reflux), and base selection (K₂CO₃ vs. Et₃N) critically affect reaction efficiency. Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the carbamate linkage (δ ~155 ppm for carbonyl) and aromatic substitution patterns (e.g., bromine-induced deshielding at δ 7.2–7.5 ppm) .
- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ confirm the carbamate C=O stretch, while ~1250 cm⁻¹ corresponds to C-O-C ether linkages .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z ~352) and bromine isotope patterns .
- X-ray Crystallography: Resolves spatial arrangement, particularly the dihedral angle between the bromophenoxy and phenylcarbamate moieties, critical for understanding steric effects .
Q. What solvents and temperature ranges are optimal for recrystallizing this compound?
Ethanol-water mixtures (4:1 v/v) at 50–60°C are preferred due to the compound’s moderate solubility in ethanol (~12 mg/mL at 25°C). Cooling to 0–4°C yields needle-like crystals with >95% purity. Avoid polar aprotic solvents (e.g., DMF), which may retain impurities .
Advanced Research Questions
Q. How do electronic effects of the bromine substituent influence nucleophilic substitution reactions in derivatives of this compound?
The electron-withdrawing bromine atom at the meta position deactivates the aromatic ring, directing nucleophilic attacks (e.g., Suzuki coupling) to the para position. Kinetic studies show a 3.5-fold rate decrease compared to non-brominated analogs due to reduced electron density. However, bromine enhances stability against oxidative degradation (e.g., by 40% in H₂O₂/UV assays) . Computational studies (DFT) reveal a Hammett σₚ value of +0.39 for the 3-bromo group, aligning with observed regioselectivity in cross-coupling reactions .
Q. What enzymatic strategies are employed for the kinetic resolution of this compound enantiomers?
Candida antarctica lipase B (CAL-B) catalyzes enantioselective transesterification of racemic mixtures in tert-butyl alcohol. The (R)-enantiomer reacts preferentially, yielding an acetate derivative with enantiomeric excess (ee) >98% (E > 200). The unreacted (S)-enantiomer is isolated via silica gel chromatography. This method is critical for pharmacological studies requiring enantiopure compounds .
Q. What challenges arise in achieving high enantiomeric purity during asymmetric synthesis, and how are they mitigated?
Challenges include:
- Racemization during purification: Elevated temperatures (>40°C) during solvent removal can cause racemization. Use rotary evaporation at <30°C and low-pressure conditions .
- Catalyst selectivity: Chiral catalysts like Rh(I)-BINAP complexes may exhibit <80% ee. Screening alternative ligands (e.g., Josiphos) improves selectivity to >90% ee .
- Analytical limitations: Chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10) resolves enantiomers with a resolution factor (Rₛ) of 2.1, enabling precise quantification .
Q. How does the compound’s structure-activity relationship (SAR) inform its potential in kinase inhibition studies?
The bromophenoxy moiety enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR tyrosine kinase), while the carbamate group hydrogen-bonds to backbone amides (e.g., Met793). In vitro assays show IC₅₀ = 1.2 µM for EGFR inhibition, compared to 8.7 µM for non-brominated analogs. Molecular dynamics simulations indicate a 20% increase in binding stability due to bromine-induced van der Waals contacts .
Q. What are the key stability considerations for long-term storage of this compound?
- Light sensitivity: UV exposure (λ = 254 nm) degrades the compound by 15% over 72 hours. Store in amber vials at -20°C .
- Hydrolysis: Aqueous solutions (pH > 8) hydrolyze the carbamate to 3-bromophenol and phenylamine. Use anhydrous solvents (e.g., acetonitrile) for stock solutions .
- Thermal stability: Decomposition onset at 180°C (TGA data), making it stable for routine handling below 100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
